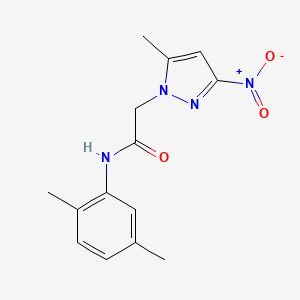
N-(1-benzyl-1H-pyrazol-3-yl)-2-pyrazinecarboxamide
Übersicht
Beschreibung
N-(1-benzyl-1H-pyrazol-3-yl)-2-pyrazinecarboxamide, also known as BP-1B, is a chemical compound that has been extensively studied for its potential use in scientific research. BP-1B is a pyrazinecarboxamide derivative that has shown promising results in various studies, making it an interesting compound for further research.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-pyrazinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. N-(1-benzyl-1H-pyrazol-3-yl)-2-pyrazinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and inhibiting their production can help to reduce inflammation.
Biochemical and Physiological Effects
N-(1-benzyl-1H-pyrazol-3-yl)-2-pyrazinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of prostaglandins. N-(1-benzyl-1H-pyrazol-3-yl)-2-pyrazinecarboxamide has also been shown to have anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. In addition, N-(1-benzyl-1H-pyrazol-3-yl)-2-pyrazinecarboxamide has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzyl-1H-pyrazol-3-yl)-2-pyrazinecarboxamide has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of N-(1-benzyl-1H-pyrazol-3-yl)-2-pyrazinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-2-pyrazinecarboxamide. One area of research is to further investigate its potential use as an anti-cancer agent. Another area of research is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-pyrazinecarboxamide, which could lead to the development of more effective treatments for a variety of conditions.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-1H-pyrazol-3-yl)-2-pyrazinecarboxamide has been extensively studied for its potential use in scientific research. It has shown promising results in various studies, including its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. N-(1-benzyl-1H-pyrazol-3-yl)-2-pyrazinecarboxamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-benzylpyrazol-3-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(13-10-16-7-8-17-13)18-14-6-9-20(19-14)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSTVAPURIAZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-1H-pyrazol-3-yl)pyrazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-methoxyphenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3747611.png)
![methyl 5-fluoro-3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-1H-indole-2-carboxylate](/img/structure/B3747621.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-3-methylbenzamide](/img/structure/B3747628.png)
![3-({4-[chloro(difluoro)methoxy]phenyl}imino)-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3747636.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3747645.png)

![N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3747654.png)
![2-(3-bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3747658.png)
![3-[(chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747667.png)
![3-[(3-bromobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747675.png)



![methyl 2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3747703.png)